molecular formula C25H36N6O3 B2390319 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 714289-13-1

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2390319
CAS No.: 714289-13-1
M. Wt: 468.602
InChI Key: QOESASVEAATKRS-UHFFFAOYSA-N
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Description

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated purine derivative reacts with 4-(4-methoxyphenyl)piperazine.

    Alkylation: The final step involves the alkylation of the purine core with an octyl halide to introduce the octyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(4-chlorophenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-(4-fluorophenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O3/c1-4-5-6-7-8-9-14-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-17-15-29(16-18-30)19-10-12-20(34-3)13-11-19/h10-13H,4-9,14-18H2,1-3H3,(H,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOESASVEAATKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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